(S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-3,N-dimethyl-butyramide is a chemical compound characterized by its unique molecular structure, which includes an amino group, a chlorinated pyridazine moiety, and a dimethyl butyramide backbone. Its molecular formula is with a molar mass of approximately . The compound exists in a specific stereochemical configuration that contributes to its biological activity and potential therapeutic applications.
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. These reactions are typically conducted under controlled conditions to ensure high selectivity and yield.
(S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-3,N-dimethyl-butyramide has shown significant biological activity, particularly as an inhibitor of tissue kallikrein. This inhibition is relevant for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD), as it modulates airway inflammation. Additionally, the compound may exhibit anti-cancer properties by blocking tumor angiogenesis and metastasis .
The synthesis of (S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-3,N-dimethyl-butyramide typically involves multiple steps:
Industrial production methods focus on optimizing these synthesis routes for high purity and yield while adhering to safety and environmental standards.
This compound has several potential applications:
Interaction studies involving (S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-3,N-dimethyl-butyramide have focused on its binding affinity to tissue kallikrein. Techniques used in these studies include:
These studies help elucidate the compound's mechanism of action and inform further drug design efforts .
Several compounds share structural similarities with (S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-3,N-dimethyl-butyramide:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-3,N-dimethyl-butyramide | Bromo substitution instead of chloro; potential for similar biological activity. | |
| (S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-3,N-dimethyl-butyramide | Different position of bromine substitution; may affect selectivity towards targets. | |
| (S)-2-Amino-N-(6-methoxy-pyridazin-3-ylmethyl)-3,N-dimethyl-butyramide | Methoxy group introduces different electronic properties, potentially altering biological interactions. |
(S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-3,N-dimethyl-butyramide is unique due to its specific combination of a chlorinated pyridazine with a dimethyl butyramide structure. This configuration may enhance its selectivity and efficacy against specific biological targets compared to similar compounds . The presence of both an amino group and a chlorinated moiety contributes to its distinct chemical and biological properties, making it a valuable candidate for further research in medicinal chemistry.